(1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of 1,5-dimethyl-1H-pyrazole: This can be achieved by reacting hydrazine with a suitable diketone or β-diketone in the presence of an acid catalyst.
Amination: The pyrazole ring is then subjected to amination to introduce the amino group at the 4-position.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is similar to other pyrazole derivatives, such as (1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride and 1-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride. it is unique in its specific substitution pattern and potential applications. The presence of the methyl groups at the 1 and 5 positions of the pyrazole ring contributes to its distinct chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its capabilities and applications.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-6(3-7)4-8-9(5)2;/h4H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUOVUGXCPPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677530 | |
Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-81-8 | |
Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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